Tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a cyano group attached to a fluorophenyl ring, which is further connected to a piperidine ring The tert-butyl group is attached to the piperidine nitrogen, providing steric hindrance and stability to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzyl cyanide with piperidine derivatives under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like acetonitrile. The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl group, yielding the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for investigating the binding affinity and activity of similar molecules .
Medicine: In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be explored as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or psychiatric disorders .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The cyano group and fluorophenyl ring may play a role in binding to receptors or enzymes, modulating their activity. The piperidine ring provides a scaffold that can influence the overall conformation and reactivity of the molecule .
Comparison with Similar Compounds
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate is unique due to the presence of both the cyano and fluorophenyl groups. These functional groups confer distinct chemical properties, such as increased polarity and potential for specific interactions with biological targets. The tert-butyl group provides steric hindrance, enhancing the stability of the compound .
Properties
Molecular Formula |
C18H23FN2O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 4-[cyano-(4-fluorophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23FN2O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)16(12-20)13-4-6-15(19)7-5-13/h4-7,14,16H,8-11H2,1-3H3 |
InChI Key |
YBKORHOHVBAQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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